Cas no 1349059-34-2 (2-Chloro-4-(2-methylphenyl)benzonitrile)
2-Chloro-4-(2-methylphenyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-4-(2-methylphenyl)benzonitrile
- BS-24968
- DTXSID50742721
- 1349059-34-2
- MFCD21609589
- 3-Chloro-2'-methyl[1,1'-biphenyl]-4-carbonitrile
- CS-0212593
-
- MDL: MFCD21609589
- Inchi: 1S/C14H10ClN/c1-10-4-2-3-5-13(10)11-6-7-12(9-16)14(15)8-11/h2-8H,1H3
- InChI Key: HDLHZNJTQIZTOX-UHFFFAOYSA-N
- SMILES: ClC1=C(C#N)C=CC(=C1)C1C=CC=CC=1C
Computed Properties
- Exact Mass: 227.0501770Da
- Monoisotopic Mass: 227.0501770Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 23.8Ų
2-Chloro-4-(2-methylphenyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C587678-25mg |
2-Chloro-4-(2-methylphenyl)benzonitrile |
1349059-34-2 | 25mg |
$81.00 | 2023-05-18 | ||
| TRC | C587678-50mg |
2-Chloro-4-(2-methylphenyl)benzonitrile |
1349059-34-2 | 50mg |
$133.00 | 2023-05-18 | ||
| TRC | C587678-100mg |
2-Chloro-4-(2-methylphenyl)benzonitrile |
1349059-34-2 | 100mg |
$196.00 | 2023-05-18 | ||
| TRC | C587678-250mg |
2-Chloro-4-(2-methylphenyl)benzonitrile |
1349059-34-2 | 250mg |
$345.00 | 2023-05-18 | ||
| Ambeed | A323064-1g |
2-Chloro-4-(2-methylphenyl)benzonitrile |
1349059-34-2 | 97% | 1g |
$505.0 | 2024-04-24 | |
| Crysdot LLC | CD12152350-1g |
2-Chloro-4-(2-methylphenyl)benzonitrile |
1349059-34-2 | 95+% | 1g |
$376 | 2024-07-23 | |
| A2B Chem LLC | AD26213-250mg |
2-Chloro-4-(2-methylphenyl)benzonitrile |
1349059-34-2 | 97% | 250mg |
$209.00 | 2024-04-20 | |
| A2B Chem LLC | AD26213-1g |
2-Chloro-4-(2-methylphenyl)benzonitrile |
1349059-34-2 | 97% | 1g |
$445.00 | 2024-04-20 | |
| 1PlusChem | 1P0070BP-250mg |
2-Chloro-4-(2-methylphenyl)benzonitrile |
1349059-34-2 | 97% | 250mg |
$270.00 | 2025-02-21 | |
| 1PlusChem | 1P0070BP-1g |
2-Chloro-4-(2-methylphenyl)benzonitrile |
1349059-34-2 | 97% | 1g |
$585.00 | 2025-02-21 |
2-Chloro-4-(2-methylphenyl)benzonitrile Suppliers
2-Chloro-4-(2-methylphenyl)benzonitrile Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 2-Chloro-4-(2-methylphenyl)benzonitrile
Introduction to 2-Chloro-4-(2-methylphenyl)benzonitrile (CAS No. 1349059-34-2)
2-Chloro-4-(2-methylphenyl)benzonitrile, identified by its Chemical Abstracts Service (CAS) number 1349059-34-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This benzonitrile derivative features a chloro substituent at the 2-position and a 2-methylphenyl group at the 4-position, making it a versatile intermediate in synthetic chemistry. Its molecular structure imparts unique reactivity, which has garnered attention from researchers exploring novel therapeutic agents and materials.
The compound’s utility stems from its ability to participate in various chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and cyclization processes. These reactions are pivotal in constructing more complex molecules, particularly in the synthesis of pharmaceuticals. The presence of both electron-withdrawing and electron-donating groups on its aromatic ring enhances its compatibility with a broad spectrum of synthetic methodologies, making it a valuable building block in medicinal chemistry.
In recent years, 2-Chloro-4-(2-methylphenyl)benzonitrile has been extensively studied for its potential applications in drug discovery. Researchers have leveraged its structural features to develop intermediates for small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its role in synthesizing compounds that modulate enzyme activity, which is crucial for treating inflammatory diseases and metabolic disorders. The benzonitrile moiety, in particular, is known for its ability to interact with biological targets, enhancing the compound’s pharmacological relevance.
One of the most compelling aspects of CAS No. 1349059-34-2 is its incorporation into libraries of bioactive molecules. High-throughput screening (HTS) campaigns have utilized derivatives of this compound to identify lead candidates with promising therapeutic profiles. The chloro group facilitates further functionalization, allowing chemists to tailor the molecule’s properties for specific biological activities. This adaptability has made it a cornerstone in the development of novel pharmacophores.
The synthesis of 2-Chloro-4-(2-methylphenyl)benzonitrile itself is an area of active interest. Modern synthetic approaches have refined methods for producing this intermediate with high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation have been optimized to streamline its preparation. These advancements not only improve efficiency but also reduce the environmental impact of its production, aligning with green chemistry principles.
From a materials science perspective, CAS No. 1349059-34-2 has shown potential in the development of advanced polymers and coatings. Its aromatic structure contributes to thermal stability and mechanical strength, making it suitable for high-performance materials. Researchers are exploring its incorporation into conductive polymers and liquid crystals, where its electronic properties can be harnessed for innovative applications.
The pharmaceutical industry continues to harness the versatility of 2-Chloro-4-(2-methylphenyl)benzonitrile through continuous innovation. Recent publications highlight its use in designing kinase inhibitors, which are critical for treating cancers and autoimmune diseases. The compound’s ability to serve as a scaffold for further modifications has led to several patents and ongoing clinical trials investigating its derivatives’ efficacy and safety.
In conclusion, CAS No. 1349059-34-2 represents more than just a chemical entity; it embodies the intersection of synthetic chemistry, drug discovery, and materials science. Its unique structural features make it indispensable in research laboratories worldwide, driving advancements that could revolutionize medicine and technology in the coming decades.
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